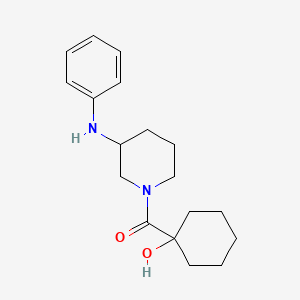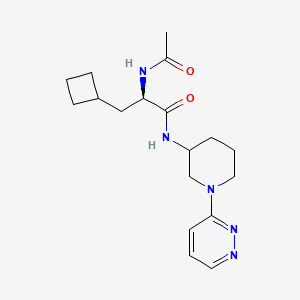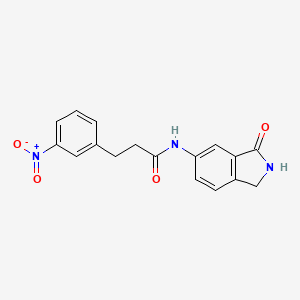![molecular formula C12H18N4OS B7078540 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7078540.png)
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features both oxazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine typically involves the formation of the oxazole and thiadiazole rings through cyclization reactions. One common method involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with appropriate amines under dehydrating conditions to form the oxazole ring. The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl bromoacetate, followed by cyclization under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding oxazole and thiadiazole oxides.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive heterocyclic structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolecarboxylic acid derivatives: Similar in structure but with different substituents.
Thiosemicarbazide derivatives: Share the thiadiazole ring but differ in other functional groups.
Uniqueness
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine is unique due to the combination of oxazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common and offers a unique scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-ethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-5-11-14-12(18-16-11)13-7(2)6-10-8(3)15-17-9(10)4/h7H,5-6H2,1-4H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJKWYDACQEZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)NC(C)CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B7078462.png)

![6-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B7078494.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
![3-(ethoxymethyl)-N-[(3-methylsulfonylpyridin-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7078500.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-2-propylmorpholine-4-carboxamide](/img/structure/B7078501.png)
![3-Methoxy-1-[4-(3-methoxy-3-methylbutanoyl)-1,4-diazepan-1-yl]-3-methylbutan-1-one](/img/structure/B7078505.png)



![3-[2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7078524.png)
![5-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-3-ethyl-1,2,4-thiadiazole](/img/structure/B7078534.png)
![5-[1-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B7078538.png)
